Involucrin

Description

Properties

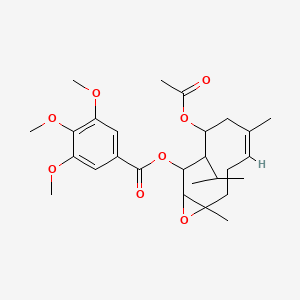

CAS No. |

60108-77-2 |

|---|---|

Molecular Formula |

C27H38O8 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[(6Z)-4-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-2-yl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C27H38O8/c1-15(2)22-19(33-17(4)28)12-16(3)10-9-11-27(5)25(35-27)24(22)34-26(29)18-13-20(30-6)23(32-8)21(14-18)31-7/h10,13-15,19,22,24-25H,9,11-12H2,1-8H3/b16-10- |

InChI Key |

FSBLXTAIINGBJY-YBEGLDIGSA-N |

SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Isomeric SMILES |

C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Synonyms |

involucrin |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Involucrin in the Formation of the Cornified Envelope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cornified envelope (CE) is a highly resilient protein-lipid structure essential for the barrier function of the skin. Its formation is a complex, multi-step process involving the sequential cross-linking of various structural proteins. Among these, involucrin stands out as a key scaffolding molecule, initiating the assembly of this critical barrier. This technical guide provides an in-depth exploration of the multifaceted role of this compound in CE formation, detailing its structure, expression, regulation, and interactions. We present quantitative data on CE composition, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows. This document serves as a critical resource for researchers investigating epidermal differentiation, skin barrier function, and the development of novel therapeutic strategies for skin disorders.

Introduction

The epidermis, the outermost layer of the skin, provides the primary defense against environmental insults and prevents excessive water loss. This protective function is largely attributed to the stratum corneum, the final product of keratinocyte terminal differentiation. A crucial component of the stratum corneum is the cornified envelope (CE), a 15 nm thick layer of cross-linked proteins located just beneath the cell membrane of corneocytes.[1] The CE provides mechanical strength and serves as an attachment site for extracellular lipids, forming the epidermal water barrier.[2]

This compound, a soluble cytosolic protein, is one of the first proteins to be expressed and incorporated into the nascent CE.[3] It functions as a scaffold, upon which other key structural proteins are subsequently cross-linked by transglutaminases.[4] Understanding the intricate role of this compound is therefore fundamental to comprehending the mechanics of skin barrier formation and its dysregulation in various dermatological diseases.

This compound: Structure and Gene

Protein Structure

Human this compound is a highly extended, rod-shaped molecule with a molecular weight of approximately 68 kDa.[5] Its structure is characterized by a central region composed of numerous tandem repeats of a 10-amino-acid sequence rich in glutamine and glutamic acid residues.[6] These glutamine residues are critical as they serve as the primary amine acceptors for transglutaminase-mediated cross-linking.[7] The elongated and flexible nature of the this compound molecule allows it to act as an efficient intermolecular cross-bridge, connecting various components of the CE.[5]

The this compound Gene (IVL)

The human this compound gene (IVL) is located on chromosome 1q21, within a cluster of genes known as the epidermal differentiation complex, which includes genes for other key CE components like loricrin and filaggrin.[2][8] The expression of IVL is tightly regulated during keratinocyte differentiation, being first detected in the suprabasal spinous layers of the epidermis.[9]

The Role of this compound in Cornified Envelope Assembly

The formation of the cornified envelope is a highly orchestrated process initiated in the upper spinous layer and completed in the granular layer of the epidermis.

Initiation and Scaffolding

This compound, along with envoplakin and periplakin, is among the first proteins to be cross-linked by transglutaminase 1 (TGM1) to the inner surface of the plasma membrane.[10] This initial complex forms a scaffold upon which the CE is built.[4]

Cross-Linking by Transglutaminases

Transglutaminases, particularly TGM1, are calcium-dependent enzymes that catalyze the formation of stable ε-(γ-glutamyl)lysine isopeptide bonds between CE precursor proteins.[11] this compound is an excellent substrate for TGM1, and its numerous glutamine residues allow for extensive cross-linking to itself and to other CE components.[11][12] The membrane surface plays a crucial role in regulating the specificity of this cross-linking, directing TGM1 to utilize specific glutamine residues on the this compound molecule.[12]

Interaction with Other Cornified Envelope Proteins

Following the initial scaffolding provided by this compound, other proteins are sequentially incorporated into the maturing CE. Loricrin, the most abundant protein in the CE of human epidermis, is cross-linked to the this compound scaffold, contributing to the envelope's insolubility and mechanical strength.[13] Other proteins that are cross-linked to this compound include small proline-rich proteins (SPRRs), elafin, desmoplakin, and keratins.[4]

Quantitative Data on Cornified Envelope Composition

The protein composition of the cornified envelope can vary between species and with culture conditions. The following tables summarize the approximate protein composition of the CE in human and mouse epidermis, as well as in cultured human keratinocytes.

| Protein Component | Approximate Percentage (w/w) in Human Epidermis[8][14] |

| Loricrin | 65-70% |

| Filaggrin | ~10% |

| Cysteine-rich protein (CRP) | ~10% |

| This compound | 2-5% |

| Small proline-rich proteins (SPRR) | 2-5% |

| Cystatin A | 2-5% |

| Protein Component | Approximate Percentage (w/w) in Mouse Epidermis[8][14] |

| Loricrin | 80-85% |

| Filaggrin | ~10% |

| Small proline-rich proteins (SPRR) | >5% |

| This compound | Trace amounts |

| Cysteine-rich protein (CRP) | Trace amounts |

| Cystatin A | Trace amounts |

| Protein Component | Approximate Percentage (w/w) in Cultured Human Keratinocytes[8] |

| This compound | ~30% |

| Cystatin A | ~30% |

| Cysteine-rich protein (CRP) | ~30% |

| Loricrin | Essentially none |

Regulation of this compound Expression

The expression of the this compound gene is tightly controlled by a complex network of signaling pathways and transcription factors.

AP1 Signaling Pathway

The Activator Protein 1 (AP1) transcription factor complex plays a crucial role in regulating this compound expression. Specific AP1 binding sites in the distal regulatory region of the this compound promoter are essential for its transcription in response to differentiation signals.[15][16] Activation of protein kinase C (PKC) can induce this compound expression through the AP1 pathway.[17][18]

IL-4/IL-13 Signaling Pathway

The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are known to downregulate the expression of several cornified envelope proteins, including this compound.[19][20] This occurs through the activation of the STAT6 signaling pathway. Activated STAT6 can sequester the coactivator CREB-binding protein (CBP), preventing it from participating in the transcriptional activation of the this compound gene.[7][21]

Experimental Protocols

Isolation of Cornified Envelopes from Epidermis

This protocol is adapted from methods described for isolating CEs from mouse and porcine epidermis.[22][23]

Materials:

-

Phosphate-buffered saline (PBS)

-

2% SDS extraction buffer (100 mM Tris-HCl pH 8.5, 2% SDS, 20 mM DTT, 5 mM EDTA)

-

0.2% SDS-EB (extraction buffer with 0.2% SDS)

-

3% Ficoll solution

-

Sonicator

-

Centrifuge

Procedure:

-

Separate the epidermis from the dermis by heating skin samples in PBS at 65°C for 30 seconds.

-

Rinse the isolated epidermis in PBS and extract in 2% SDS-EB on a boiling water bath with vigorous stirring for 10 minutes.

-

Cool the suspension and centrifuge to pellet tissue debris.

-

Resuspend the pellet in 0.2% SDS-EB and sonicate to disrupt corneocytes.

-

Centrifuge the sonicated suspension through a 3% Ficoll cushion to separate CE fragments from intact cells.

-

Collect the CE fragments from the top of the Ficoll cushion and wash them four times with 0.2% SDS-EB.

-

Resuspend the final pellet of purified CEs in 0.2% SDS-EB for storage or further analysis.

Transglutaminase Activity Assay

This protocol outlines a colorimetric assay for measuring transglutaminase activity.[24][25]

Materials:

-

96-well microplate pre-coated with poly-L-lysine

-

Biotin-TVQQEL-OH substrate

-

Transglutaminase enzyme standard

-

Streptavidin-Peroxidase conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Plate reader

Procedure:

-

Prepare standards and samples in the assay buffer.

-

Add 50 µL of standards, samples, and a positive control (containing a known amount of transglutaminase) to the wells of the poly-L-lysine coated plate.

-

Add 50 µL of the biotin-TVQQEL-OH substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add 100 µL of Streptavidin-Peroxidase conjugate to each well and incubate at room temperature for 30 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the transglutaminase activity.

Immunoelectron Microscopy for this compound Localization

This protocol provides a general workflow for localizing this compound within the epidermis using immunogold labeling and transmission electron microscopy.[26][27][28]

Materials:

-

Skin biopsy sample

-

Fixative (e.g., paraformaldehyde and glutaraldehyde (B144438) in cacodylate buffer)

-

Dehydration series (ethanol)

-

Lowicryl K4M resin

-

Primary antibody (anti-involucrin)

-

Secondary antibody conjugated to gold particles (e.g., Protein A-gold)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Transmission electron microscope (TEM)

Procedure:

-

Fix small pieces of skin tissue in the fixative solution.

-

Dehydrate the tissue through a graded series of ethanol.

-

Infiltrate and embed the tissue in Lowicryl K4M resin.

-

Polymerize the resin using UV light at low temperature.

-

Cut ultrathin sections and mount them on nickel grids.

-

Block non-specific binding sites on the sections (e.g., with bovine serum albumin).

-

Incubate the sections with the primary anti-involucrin antibody.

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with the gold-conjugated secondary antibody.

-

Wash the sections thoroughly to remove unbound secondary antibody.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to visualize the localization of this compound as indicated by the gold particles.

This compound in Disease and as a Therapeutic Target

Alterations in this compound expression and its incorporation into the cornified envelope are associated with several skin disorders.

-

Psoriasis: In psoriatic lesions, this compound expression is increased and its distribution is altered, with premature expression in the lower spinous layers.[29] This contributes to the abnormal CE formation and impaired barrier function seen in this disease.

-

Atopic Dermatitis: As mentioned, Th2 cytokines like IL-4 and IL-13, which are elevated in atopic dermatitis, downregulate this compound expression, leading to a compromised skin barrier.[19]

-

Ichthyoses: While mutations in the this compound gene itself are not a common cause of ichthyosis, defects in transglutaminase 1, the enzyme responsible for cross-linking this compound, can lead to severe forms of this scaling disorder.

Given its central role in CE formation, this compound and its regulatory pathways present promising targets for the development of drugs aimed at restoring skin barrier function in these and other dermatological conditions.

Conclusion

This compound is a foundational element in the construction of the cornified envelope, acting as a crucial scaffold for the assembly of a functional epidermal barrier. Its expression, structure, and interactions are finely tuned to ensure the integrity and resilience of the skin. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative therapeutic approaches to a wide range of skin disorders characterized by a defective epidermal barrier.

References

- 1. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of the cornified envelope | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and Regulation of Cornified Envelope Proteins in Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6. | Semantic Scholar [semanticscholar.org]

- 7. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. From protein design to high-throughput characterization : experimental workflows for studying protein interactions | Stanford Digital Repository [purl.stanford.edu]

- 10. Reactome | TGM1 and this compound bind the plasma membrane [reactome.org]

- 11. pnas.org [pnas.org]

- 12. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein composition of cornified cell envelopes of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An this compound promoter AP1 transcription factor binding site is required for expression of this compound in the corneal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

- 23. Isolation of corneocyte envelopes from porcine epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Transglutaminase Activity Assay Kit (Colorimetric) (ab204700) is not available | Abcam [abcam.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Immunoelectron Microscopic Analysis of Cornified Cell Envelopes and Antigen Retrieval | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. Immuno-ultrastructural localization of this compound in squamous epithelium and cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation and Expression Pathways of the Involucrin Gene (IVL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Involucrin (IVL) is a key structural protein precursor of the cornified cell envelope in terminally differentiated keratinocytes of stratified squamous epithelia.[1][2] Its expression is tightly regulated during epidermal differentiation, making it a critical biomarker for normal and pathological skin conditions.[3][4] This guide provides a comprehensive overview of the molecular mechanisms governing this compound gene expression, including the intricate network of signaling pathways, transcription factors, and regulatory DNA elements. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting epidermal differentiation.

Core Regulatory Elements and Transcription Factors

The regulation of the human this compound gene (hINV) is primarily controlled by two discrete regions in its promoter: a proximal regulatory region and a distal regulatory region (DRR).[5] These regions harbor binding sites for several key transcription factors that collectively ensure the tissue-specific and differentiation-dependent expression of IVL.

Key Transcription Factors:

-

Activator Protein-1 (AP-1): AP-1 transcription factors are essential for IVL gene expression.[6] Multiple AP-1 binding sites have been identified in the this compound promoter, with the AP1-5 site in the distal regulatory region being crucial for both basal and stimulus-induced promoter activity.[6] Various AP-1 family members, including c-fos, Fra-1, Fra-2, c-jun, JunB, and JunD, have been shown to interact with and activate the this compound promoter.[5]

-

Specificity Protein 1 (Sp1): An Sp1 binding site is located adjacent to the critical AP1-5 site in the distal regulatory region. Sp1 acts synergistically with AP-1 to enhance transcriptional activation. The binding of Sp1 is reported to be necessary for the optimal binding of AP-1 factors to the AP1-5 site.

-

CCAAT/Enhancer-Binding Protein (C/EBP): C/EBP transcription factors are also required for appropriate differentiation-dependent this compound expression.[7][8]

The interplay between these transcription factors on the proximal and distal regulatory regions of the IVL promoter orchestrates the precise expression of this compound during keratinocyte differentiation.

Key Signaling Pathways Regulating IVL Expression

A complex network of signaling cascades converges on the IVL promoter to regulate its transcription. These pathways are often initiated by extracellular stimuli that trigger keratinocyte differentiation.

Protein Kinase C (PKC) and MAPK Cascade

The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in initiating IVL expression. Activation of novel PKC isoforms triggers a downstream signaling cascade involving Ras, MEKK1, MEK3, and a p38δ-extracellular signal-regulated kinase 1/2 complex.[5][9] This cascade ultimately leads to the activation of AP-1 and Sp1 transcription factors, driving their binding to the IVL promoter and initiating transcription.[5] Notably, different PKC isoforms can have opposing effects; for instance, PKCδ is necessary for calcium-dependent induction of the this compound promoter, whereas PKCα is inhibitory.[10]

Calcium Signaling

An increase in extracellular calcium concentration is a potent inducer of keratinocyte differentiation and this compound expression.[11][12] This calcium-induced transcription of the IVL gene is mediated through a calcium-dependent element located between -2131 and -2028 bp upstream of the transcription start site, which contains an AP-1 site.[11][13] Calcium signaling leads to the activation of PKCδ, which is required for the subsequent induction of the IVL promoter.[10]

Akt Signaling Pathway

The Akt signaling pathway is also implicated in the regulation of this compound expression. Activation of Akt has been shown to modulate the expression of this compound, with the transcription factor Sp1 being a downstream effector in this pathway.[14][15]

Negative Regulation of IVL Expression

Several factors can suppress the expression of the this compound gene, playing a role in maintaining the undifferentiated state of basal keratinocytes or in pathological conditions.

-

Retinoic Acid: Retinoic acid and its derivatives can decrease endogenous this compound mRNA expression.[16][17] This suppression is thought to be mediated through the interaction of retinoic acid receptors with the AP-1 transcriptional complex, thereby inhibiting its activity.[16]

-

Cytokines: Pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can downregulate the expression of this compound.[18][19] This is particularly relevant in atopic dermatitis, where elevated levels of these cytokines contribute to a defective skin barrier.[18] The mechanism involves the STAT-6 signaling pathway, where IL-4-activated Stat6 may sequester the coactivator CREB-binding protein (CBP) from the this compound transcription complex, thus repressing its expression.[20]

Quantitative Data on this compound Expression

The following tables summarize quantitative data on the regulation of this compound expression by various stimuli.

Table 1: Effect of Extracellular Calcium on this compound mRNA Expression in Normal Human Keratinocytes

| Calcium Concentration (mM) | Fold Increase in this compound mRNA |

| 0.03 (Basal) | 1.0 |

| 0.07 | >1.0 |

| 0.1 | >1.0 |

| 0.3 | >1.0 |

| 1.2 | ~8.0[11] |

Data synthesized from studies demonstrating a dose-dependent increase in this compound mRNA with increasing extracellular calcium, with a maximal effect observed at 1.2 mM.

Table 2: Effect of Retinoic Acid and Dexamethasone (B1670325) on this compound mRNA Expression

| Treatment | Effect on this compound mRNA Expression |

| Dexamethasone | Enhanced |

| All-trans Retinoic Acid | Decreased |

| 9-cis Retinoic Acid | Decreased |

| Dexamethasone + Retinoic Acid | Reduced Dexamethasone Enhancement |

Qualitative summary based on findings that dexamethasone enhances, while retinoic acid decreases, this compound mRNA levels.[16]

Table 3: Effect of Interleukin-4 (IL-4) on this compound Expression in HaCaT Cells

| IL-4 Concentration (ng/mL) | Relative this compound mRNA Expression |

| 0 | 100% |

| 10 | Decreased |

| 20 | Further Decreased |

| 50 | Maximally Decreased |

Summary of dose-dependent downregulation of this compound mRNA by IL-4.[21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the this compound gene.

Reporter Gene Assay for IVL Promoter Activity

This assay is used to quantify the transcriptional activity of the this compound promoter in response to various stimuli.

Methodology:

-

Construct Preparation: Clone the 3.7 kb upstream region of the human this compound gene into a reporter vector containing a luciferase or β-galactosidase gene.[2][22]

-

Cell Culture and Transfection: Culture primary human keratinocytes or HaCaT cells in appropriate media. Co-transfect the cells with the this compound promoter-reporter construct and a control vector (e.g., a vector expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After an appropriate recovery period (e.g., 24 hours), treat the transfected cells with the desired stimuli (e.g., calcium, retinoic acid, PKC activators) or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[23][24]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo binding of transcription factors to the this compound promoter.

Methodology:

-

Cross-linking: Treat cultured keratinocytes with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18][25]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Fra-1, anti-Sp1) or a negative control IgG overnight at 4°C.[10]

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers that flank the putative transcription factor binding site in the this compound promoter.[6] Use a portion of the sonicated chromatin that did not undergo immunoprecipitation as an input control.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the input DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the in vitro binding of proteins to a specific DNA sequence, such as a transcription factor binding site in the IVL promoter.

Methodology:

-

Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide corresponding to the transcription factor binding site of interest (e.g., AP-1 site) with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) tag.[26][27][28]

-

Nuclear Extract Preparation: Prepare nuclear extracts from keratinocytes treated with or without a stimulus to obtain a source of transcription factors.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.

-

Supershift Assay (Optional): To identify the specific protein in the complex, add an antibody against a candidate transcription factor to the binding reaction. A "supershifted" band (a band with even slower mobility) confirms the presence of that specific protein in the complex.[26]

Western Blotting for this compound Protein

Western blotting is used to detect and quantify the amount of this compound protein in cell lysates.

Methodology:

-

Sample Preparation: Lyse cultured keratinocytes in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[29]

-

SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin) to compare this compound protein levels between samples.

Conclusion

The regulation of the this compound gene is a multifaceted process that is central to epidermal differentiation. A thorough understanding of the signaling pathways, transcription factors, and regulatory elements that control its expression is crucial for developing novel therapeutic strategies for a variety of skin disorders characterized by abnormal keratinocyte differentiation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of IVL gene regulation.

References

- 1. biocompare.com [biocompare.com]

- 2. Characterization of the human this compound promoter using a transient beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. This compound antibody (55328-1-AP) | Proteintech [ptglab.com]

- 8. sinobiological.com [sinobiological.com]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

- 11. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reporter system controlled by the this compound promoter as a tool to follow epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 24. assaygenie.com [assaygenie.com]

- 25. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. origene.com [origene.com]

Involucrin: A Comprehensive Technical Guide to its Structure and Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Involucrin (IVL) is a critical structural protein precursor of the cornified cell envelope (CE) in keratinocytes, the primary cell type of the epidermis. It is a key marker for the terminal differentiation of these cells. Synthesized in the spinous layer of the epidermis, this compound is a soluble cytosolic protein that, during the formation of the CE, becomes extensively cross-linked to other CE components by transglutaminases. This process results in the formation of a highly insoluble and robust barrier that is essential for the protective function of the skin. This technical guide provides an in-depth exploration of the structure and domains of the this compound protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

I. Structure and Domains of this compound

The this compound protein possesses a unique and highly specialized structure that is intrinsically linked to its function as a scaffold protein in the cornified envelope. It is characterized by a conserved amino-terminal region and a highly variable, central region composed of tandemly repeated peptide sequences.

Overall Structure

Biophysical studies have revealed that human this compound is an extended, flexible, rod-shaped molecule.[1] This elongated structure is crucial for its role as an intermolecular cross-bridge, allowing it to span significant distances and connect various protein components within the cornified envelope.

Key Domains

The this compound protein can be broadly divided into two principal domains:

-

N-Terminal Domain: This is a conserved region of approximately 75 amino acids at the amino-terminus of the protein. This domain is thought to be involved in the initial interactions with the cell membrane and other CE precursor proteins.

-

Central Repeat Domain: This is the most prominent and variable feature of the this compound protein. It consists of a series of tandem repeats of a 10-amino acid consensus sequence.[2][3] In humans, the central segment contains approximately 39 of these repeats.[2] This region is exceptionally rich in glutamine residues, which serve as the primary substrate for transglutaminase-mediated cross-linking. The number of repeats and the exact sequence can vary between species and even between different human populations, leading to significant size polymorphism of the protein.[4][5][6]

II. Quantitative Data

The following tables summarize key quantitative data related to the this compound protein.

Table 1: this compound Protein Size in Different Species

| Species | Common Name | Protein Length (Amino Acids) |

| Homo sapiens | Human | 585[7] |

| Pongo pygmaeus | Orangutan | 835[8] |

| Canis lupus familiaris | Dog | 285 |

Table 2: Characteristics of the Human this compound Tandem Repeat

| Feature | Description |

| Repeat Unit Length | 10 amino acids (30 nucleotides)[2] |

| Consensus Repeat Sequence | Gln-Gln-Glu-His-Gln-Pro-Val-Lys-Pro-Gln |

| Number of Repeats | Approximately 39 in the central segment[2] |

| Key Residues for Cross-linking | Glutamine (Gln) |

III. Signaling Pathways Regulating this compound Expression

The expression of the this compound gene (IVL) is tightly regulated during keratinocyte differentiation and is controlled by a complex network of signaling pathways and transcription factors.

Key Signaling Cascades

Several key signaling pathways have been identified to play a crucial role in the induction of this compound expression:

-

Protein Kinase C (PKC) Pathway: Activation of novel PKC isoforms is an early event in keratinocyte differentiation that leads to the downstream activation of MAPK cascades.

-

Ras-MAPK Pathway: The Ras-mitogen-activated protein kinase (MAPK) signaling cascade, including the MEKK1, MEK3, and p38δ pathways, is a central regulator of this compound gene expression.

-

Rho Signaling Pathway: The Rho family of small GTPases also contributes to the regulation of this compound expression.

Transcriptional Regulation

These signaling pathways converge on the activation of specific transcription factors that bind to the promoter region of the IVL gene. Key transcription factors include:

-

Activator protein 1 (AP-1): A heterodimer of Fos and Jun family proteins that binds to specific AP-1 sites in the this compound promoter.

-

Specificity protein 1 (Sp1): A zinc-finger transcription factor that cooperates with AP-1 to enhance this compound transcription.

-

CCAAT/enhancer-binding protein (C/EBP): A family of transcription factors that also contributes to the regulation of this compound gene expression.

Visualization of Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their downstream effects on this compound gene expression.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound protein.

Extraction of this compound from Cultured Human Keratinocytes

This protocol describes the extraction of soluble this compound from cultured human keratinocytes.

Materials:

-

Cultured human keratinocytes (near confluence)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 10 mM Tris-HCl (pH 7.5), 1% Triton X-100, 150 mM NaCl, 1 mM EDTA, and protease inhibitor cocktail

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford protein assay reagent

Procedure:

-

Wash cultured keratinocyte monolayers twice with ice-cold PBS.

-

Add 1 mL of ice-cold lysis buffer to each 100-mm culture dish.

-

Scrape the cells from the dish and transfer the cell suspension to a pre-chilled Dounce homogenizer.

-

Homogenize the cells with 10-15 strokes of the pestle on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble this compound protein.

-

Determine the protein concentration of the extract using the Bradford protein assay.

-

Store the protein extract at -80°C for further analysis.

In Vitro Transglutaminase Cross-linking Assay of this compound

This assay is used to study the cross-linking of this compound by transglutaminase in vitro.[3][9][10]

Materials:

-

Purified recombinant human this compound

-

Recombinant human transglutaminase 1 (TGM1)

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 5 mM DTT

-

5x SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Anti-involucrin antibody

Procedure:

-

Set up the cross-linking reaction in a microcentrifuge tube by combining the following:

-

Purified this compound (1-5 µg)

-

Reaction buffer (to a final volume of 20 µL)

-

TGM1 (0.1-0.5 units)

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a nitrocellulose membrane for Western blot analysis.

-

Probe the membrane with an anti-involucrin antibody to visualize the cross-linked this compound polymers, which will appear as high-molecular-weight bands.

Biophysical Characterization of this compound

4.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of this compound.[11][12][13][14]

Materials:

-

Purified this compound protein (0.1-0.2 mg/mL)

-

CD buffer: 10 mM sodium phosphate (B84403) (pH 7.4)

-

CD spectrophotometer

-

Quartz cuvette with a 1-mm path length

Procedure:

-

Dialyze the purified this compound against the CD buffer overnight at 4°C.

-

Clarify the protein solution by centrifugation at 14,000 x g for 10 minutes.

-

Record the CD spectrum from 190 to 260 nm at 25°C in a quartz cuvette.

-

Collect data at a scanning speed of 50 nm/min with a response time of 1 second.

-

Average three to five scans to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer blank from the protein spectrum.

-

Analyze the resulting spectrum using secondary structure estimation software to determine the percentage of α-helix, β-sheet, and random coil.

4.3.2. Electron Microscopy

Electron microscopy can be used to visualize the shape and size of individual this compound molecules.[15][16]

Materials:

-

Purified this compound protein (10-20 µg/mL)

-

Carbon-coated copper grids

-

Negative staining solution (e.g., 2% uranyl acetate)

-

Transmission electron microscope (TEM)

Procedure:

-

Adsorb a drop of the this compound solution onto a freshly glow-discharged carbon-coated copper grid for 1 minute.

-

Blot off the excess solution with filter paper.

-

Wash the grid by floating it on a drop of deionized water for 30 seconds.

-

Stain the grid by floating it on a drop of 2% uranyl acetate (B1210297) for 1 minute.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Examine the grid in a transmission electron microscope to visualize the negatively stained this compound molecules.

V. Logical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the this compound protein.

References

- 1. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and evolution of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that this compound is a covalently linked constituent of highly purified cultured keratinocyte cornified envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem-repeat internal mapping (TRIM) of the this compound gene: repeat number and repeat-pattern polymorphism within a coding region in human populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tandem-repeat internal mapping (TRIM) of the this compound gene: repeat number and repeat-pattern polymorphism within a coding region in human populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Post-Translational Modifications of Involucrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Involucrin (IVL) is a crucial structural protein in the formation of the cornified cell envelope in keratinocytes, a fundamental component of the skin barrier.[1] This soluble cytosolic protein, synthesized in the stratum spinosum, undergoes extensive post-translational modifications (PTMs), primarily in the stratum granulosum, to become a highly stable, cross-linked component of the cornified envelope.[1] These modifications are critical for the proper assembly and function of the skin barrier, and their dysregulation is implicated in various skin disorders. This technical guide provides a comprehensive overview of the core post-translational modifications of this compound, detailed experimental protocols for their analysis, and a summary of the key signaling pathways that regulate these modifications.

Core Post-Translational Modifications of this compound

The primary and most well-characterized post-translational modifications of this compound are isopeptide cross-linking, phosphorylation, and citrullination. These modifications dynamically alter the structure and function of this compound, enabling its role as a scaffold protein in the cornified envelope.

Isopeptide Cross-Linking by Transglutaminases

The most prominent PTM of this compound is its extensive cross-linking to other cornified envelope precursor proteins via the formation of ε-(γ-glutamyl)lysine isopeptide bonds. This reaction is catalyzed by calcium-dependent transglutaminases (TGases), primarily transglutaminase-1 (TGM1), which is membrane-bound in keratinocytes.[2][3] this compound, with its numerous glutamine residues, serves as a primary glutamyl donor.[4]

Quantitative Data on this compound Cross-Linking

The extent of this compound cross-linking is highly regulated and context-dependent. While this compound possesses a large number of glutamine residues, not all are utilized in cross-linking reactions. The specificity of transglutaminase and the cellular environment, particularly the presence of membranes, dictate which residues participate in bond formation.

| Parameter | In Solution Assay | On Synthetic Lipid Vesicles (SLV) | In Vivo (Human Foreskin CEs) |

| Glutamine Donors | 80 out of 150 glutamines | 5 out of 150 glutamines | Multiple sites identified |

| Most Favored Glutamine | Not specified | Glutamine 496 | Gln288, Gln465, Gln489, Gln495, Gln496 |

| Cross-linking Partners | Self-cross-linking | Self-cross-linking | Cystatin α, Desmoplakin, Elafin, Keratins, Loricrin, Small proline-rich proteins |

| Key Lysine Acceptors | Not specified | Not specified | Lys468, Lys485, Lys508 (for interchain cross-links) |

Table 1: Summary of quantitative data on this compound cross-linking under different conditions.[3][5][6]

Phosphorylation

This compound is subject to phosphorylation, a reversible PTM that plays a critical role in regulating its function and interaction with other proteins. Protein kinase C (PKC) isoforms are key regulators of this compound phosphorylation and expression.[4][7] Phosphorylation can alter the conformation of this compound, potentially influencing its availability as a substrate for transglutaminases.

At present, specific in vivo phosphorylation sites on human this compound and their stoichiometry have not been extensively documented in publicly available literature. The identification and quantification of these sites remain an active area of research, likely requiring advanced mass spectrometry techniques.

Citrullination

Citrullination, the conversion of arginine residues to citrulline, is another PTM that can affect this compound.[8] This process is catalyzed by peptidylarginine deiminases (PADs). The change from a positively charged arginine to a neutral citrulline can significantly alter protein structure and interactions.[8] While citrullination of other epidermal proteins like filaggrin is well-established, the specific sites and functional consequences of this compound citrullination are less characterized.

Quantitative data on specific citrullination sites on this compound and their stoichiometry in vivo are not yet widely available in the literature.

Regulatory Signaling Pathways

The post-translational modification of this compound is tightly controlled by intracellular signaling cascades, primarily initiated by changes in the cellular environment, such as an increase in intracellular calcium concentration.

Calcium and Protein Kinase C (PKC) Signaling

A rise in intracellular calcium is a primary trigger for keratinocyte differentiation and, consequently, for the PTM of this compound.[3][9] Calcium directly activates transglutaminases for cross-linking.[10][11] Furthermore, calcium modulates the activity of PKC isoforms, which in turn regulate this compound expression and likely its phosphorylation state.[4][7] Specifically, PKCδ has been shown to be required for calcium-dependent this compound expression, while PKCα appears to have an opposing, inhibitory effect.[4]

Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is another critical regulator of keratinocyte differentiation and has been shown to influence the expression of differentiation markers, including this compound.[12] Rho-associated kinase (ROCK) acts downstream of the small GTPase RhoA. Activation of the Rho/ROCK pathway can promote the activity of transglutaminases and thus enhance this compound cross-linking.[13]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound's post-translational modifications.

Experimental Workflow Overview

Protocol 1: Protein Extraction from Cultured Human Keratinocytes

This protocol is adapted for the extraction of total cellular proteins from primary human keratinocytes.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (4°C)

Procedure:

-

Culture primary human keratinocytes to the desired confluency in appropriate media.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to the culture dish (e.g., 1 mL for a 100 mm dish).

-

Incubate the dish on ice for 15 minutes with occasional swirling.

-

Scrape the cells from the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store the protein extracts at -80°C until further use.

Protocol 2: Immunoprecipitation of this compound

This protocol describes the enrichment of this compound from total protein extracts.[14][15][16]

Materials:

-

Protein extract from Protocol 1

-

Anti-involucrin antibody (species and isotype matched to Protein A/G beads)

-

Protein A/G agarose (B213101) or magnetic beads

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with inhibitors)

-

Wash Buffer (IP Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge or magnetic rack (4°C)

-

Rotating platform (4°C)

Procedure:

-

Pre-clear the lysate: To 1 mg of total protein extract, add 1-2 µg of a non-specific IgG of the same species and isotype as the primary antibody and 20 µL of a 50% slurry of Protein A/G beads.

-

Incubate on a rotating platform for 1 hour at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-involucrin antibody to the pre-cleared lysate.

-

Incubate on a rotating platform for 2-4 hours or overnight at 4°C.

-

Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

-

After the final wash, aspirate all residual buffer.

-

Elute the immunoprecipitated this compound by adding 50 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted this compound for downstream analysis.

Protocol 3: Analysis of this compound Phosphorylation by Phos-tag™ SDS-PAGE and Western Blotting

This protocol allows for the separation of phosphorylated and non-phosphorylated this compound isoforms.[2][17][18]

Materials:

-

Immunoprecipitated this compound (from Protocol 2) or total protein extract

-

Phos-tag™ Acrylamide (B121943) and MnCl₂ solution

-

Standard SDS-PAGE reagents

-

Transfer buffer containing 10 mM EDTA

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary anti-involucrin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Gel Preparation: Prepare a polyacrylamide gel incorporating Phos-tag™ Acrylamide (e.g., 25-50 µM) and MnCl₂ (e.g., 50-100 µM) in the resolving gel, following the manufacturer's instructions. The optimal acrylamide and Phos-tag™ concentrations should be determined empirically for this compound.

-

Electrophoresis: Load the samples and run the gel according to standard SDS-PAGE procedures. Phosphorylated proteins will migrate more slowly than their non-phosphorylated counterparts.

-

Protein Transfer:

-

After electrophoresis, equilibrate the gel in transfer buffer containing 10 mM EDTA for 10-20 minutes with gentle agitation to chelate the manganese ions, which improves transfer efficiency.

-

Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-involucrin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results. Multiple bands will indicate different phosphorylation states of this compound.

-

Protocol 4: In-gel Digestion of this compound for Mass Spectrometry

This protocol is for preparing this compound from a gel band for mass spectrometric analysis.

Materials:

-

Coomassie-stained gel band containing this compound

-

Destaining solution (50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate)

-

Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate)

-

Alkylation solution (55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate)

-

Trypsin solution (e.g., 10 ng/µL in 25 mM ammonium bicarbonate)

-

Extraction solution (50% acetonitrile, 5% formic acid)

-

Microcentrifuge tubes

-

SpeedVac concentrator

Procedure:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Cut the gel piece into small cubes (~1 mm³).

-

Destain the gel pieces by washing with destaining solution until the gel is clear.

-

Dehydrate the gel pieces with 100% acetonitrile.

-

Reduce the protein by incubating with reduction solution at 56°C for 1 hour.

-

Alkylate the protein by incubating with alkylation solution in the dark at room temperature for 45 minutes.

-

Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with acetonitrile.

-

Dry the gel pieces completely in a SpeedVac.

-

Rehydrate the gel pieces with trypsin solution on ice for 30-60 minutes.

-

Add enough 25 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

-

Extract the peptides by adding extraction solution and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction once.

-

Pool the extracts and dry them down in a SpeedVac.

-

Resuspend the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Protocol 5: Chemical Derivatization for Citrulline Detection by Mass Spectrometry

This protocol outlines a general approach for the chemical modification of citrulline residues to facilitate their detection by mass spectrometry.[7][12]

Materials:

-

Tryptic peptides of this compound (from Protocol 4)

-

4-Azidophenylglyoxal (APG)

-

50% Trifluoroacetic acid (TFA)

-

Click chemistry reagents (e.g., biotin-alkyne and copper catalyst)

-

Hydrazine

-

Desalting columns (e.g., SCX StageTips)

Procedure:

-

Derivatization with APG:

-

Dissolve the peptide sample in a solution containing APG in 50% TFA.

-

Incubate at 50°C for 3 hours.

-

Dilute the reaction mixture and desalt the peptides.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to the azide-modified citrulline residues.

-

-

Enrichment:

-

Enrich the biotinylated peptides using streptavidin-coated beads.

-

-

Cleavage (if using a cleavable linker):

-

If a cleavable linker was used in the biotin (B1667282) tag, treat with the appropriate cleavage reagent (e.g., hydrazine) to release the peptides from the beads.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched and derivatized peptides by LC-MS/MS. The chemical modification introduces a specific mass shift that aids in the identification of citrullinated peptides.

-

Conclusion

The post-translational modifications of this compound, particularly isopeptide cross-linking, phosphorylation, and citrullination, are integral to the formation of a functional skin barrier. Understanding the intricate regulation of these modifications and the signaling pathways that govern them is essential for elucidating the mechanisms of skin homeostasis and the pathogenesis of various dermatological diseases. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the complex world of this compound PTMs, paving the way for the development of novel therapeutic strategies targeting the skin barrier.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. a.storyblok.com [a.storyblok.com]

- 3. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-dependent this compound expression is inversely regulated by protein kinase C (PKC)alpha and PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A quantitative and site-specific atlas of the citrullinome reveals widespread existence of citrullination and insights into PADI4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Effects of the calcium-mediated enzymatic cross-linking of membrane proteins on cellular deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Surface Transglutaminase Promotes RhoA Activation via Integrin Clustering and Suppression of the Src–p190RhoGAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]

- 18. bujnochem.com [bujnochem.com]

The Discovery and Historical Research of Involucrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of skin biology and keratinocyte differentiation, few proteins have garnered as much foundational importance as involucrin. First identified as a key component of the cornified cell envelope, the study of this compound has been instrumental in unraveling the complex processes of epidermal stratification and barrier formation. This technical guide provides an in-depth exploration of the discovery, historical research, and key experimental methodologies related to this compound, tailored for professionals in dermatological research and drug development.

The Discovery of a Key Precursor

The story of this compound is intrinsically linked to the pioneering work of Dr. Howard Green and his colleagues. Their development of methods to cultivate human epidermal keratinocytes in the 1970s revolutionized the study of skin biology.[1][2][3][4] It was within these cultured keratinocyte systems that a soluble protein precursor to the highly insoluble cornified envelope was first identified.[5] This precursor was aptly named "this compound," derived from the Latin word involucrum, meaning envelope.

Early research demonstrated that this compound is a cytosolic protein that becomes cross-linked to membrane proteins by the action of transglutaminase, an enzyme activated by calcium ions.[5] This cross-linking process is a critical step in the formation of the cornified envelope, a tough, protective layer on the outer surface of the skin.[5][6]

Quantitative Data

Amino Acid Composition of Human this compound

The amino acid composition of human this compound is characterized by a high proportion of glutamine and glutamic acid, which are essential for its function as a transglutaminase substrate. The protein consists of 585 amino acids.[7][8][9]

| Amino Acid | Count | Percentage |

| Alanine (A) | 19 | 3.2% |

| Arginine (R) | 6 | 1.0% |

| Asparagine (N) | 10 | 1.7% |

| Aspartic acid (D) | 12 | 2.1% |

| Cysteine (C) | 1 | 0.2% |

| Glutamine (Q) | 148 | 25.3% |

| Glutamic acid (E) | 67 | 11.5% |

| Glycine (G) | 27 | 4.6% |

| Histidine (H) | 17 | 2.9% |

| Isoleucine (I) | 7 | 1.2% |

| Leucine (L) | 30 | 5.1% |

| Lysine (K) | 48 | 8.2% |

| Methionine (M) | 6 | 1.0% |

| Phenylalanine (F) | 4 | 0.7% |

| Proline (P) | 30 | 5.1% |

| Serine (S) | 52 | 8.9% |

| Threonine (T) | 26 | 4.4% |

| Tryptophan (W) | 1 | 0.2% |

| Tyrosine (Y) | 8 | 1.4% |

| Valine (V) | 66 | 11.3% |

Molecular Weight of this compound in Various Species

The molecular weight of this compound varies significantly across different species, largely due to the variable number of tandem repeats in its structure.[5][10]

| Species | Molecular Weight (kDa) |

| Human | ~68 kDa (precursor), ~140 kDa (complexed)[6] |

| Mouse | ~66 kDa[6] |

| Rat | Not specified |

| Canine | ~66 kDa[6] |

| Gorilla | Doublet of ~115 kDa and ~150 kDa[6] |

| Owl Monkey | Doublet of ~115 kDa and ~150 kDa[6] |

| Porcine | Doublet of ~105 kDa[6] |

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene (IVL) is tightly regulated during keratinocyte differentiation, primarily through calcium-dependent signaling pathways and the activation of the AP-1 (Activator Protein-1) transcription factor complex.

Calcium Signaling Pathway

An increase in extracellular calcium concentration is a key trigger for keratinocyte differentiation and induces this compound gene transcription.[11][12] This process is mediated through a calcium-responsive element in the this compound promoter that contains an AP-1 binding site.[11][12]

AP-1 Signaling Pathway

The AP-1 transcription factor, a heterodimer of proteins from the Jun and Fos families, plays a crucial role in mediating the effects of various stimuli, including calcium and phorbol (B1677699) esters, on this compound gene expression.[11][13] Specific AP-1 binding sites in the distal regulatory region of the this compound promoter are essential for its transcriptional activation.[13][14]

Experimental Protocols

Immunofluorescence Staining for this compound in Human Skin Sections

This protocol describes the detection of this compound in paraffin-embedded human skin sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene: 3 changes, 5 minutes each.

-

Hydrate sections through graded alcohols: 100% ethanol (B145695) (2 changes, 15 minutes each), then 90% ethanol (2 changes, 15 minutes each).

-

Wash in deionized H₂O for 1 minute with stirring.

2. Antigen Retrieval (Optional but Recommended):

-

Heat-induced epitope retrieval is often recommended. A common method is to incubate slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool in the buffer for approximately 20 minutes.

-

Wash in deionized H₂O three times for 2 minutes each.

3. Permeabilization:

-

Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes.

4. Blocking:

-

Incubate sections with a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]

5. Primary Antibody Incubation:

-

Dilute the primary anti-involucrin antibody (e.g., clone SY5) to the recommended concentration (starting dilution 1:50 to 1:500) in blocking buffer.[6]

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Washing:

-

Wash slides with PBS: 3 changes, 5 minutes each.

7. Secondary Antibody Incubation:

-

Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) in blocking buffer.

-

Incubate sections with the secondary antibody for 1-2 hours at room temperature in the dark.

8. Washing:

-

Wash slides with PBS: 3 changes, 5 minutes each, in the dark.

9. Counterstaining and Mounting:

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash briefly in PBS.

-

Mount coverslips using an anti-fade mounting medium.

10. Visualization:

- Visualize the staining using a fluorescence microscope. This compound staining is typically observed in the suprabasal layers of the epidermis.[16][17][18]

Quantitative Real-Time PCR (qRT-PCR) for Human this compound mRNA

This protocol outlines the quantification of human this compound mRNA expression from cultured keratinocytes or skin biopsies.

1. RNA Isolation:

-

Isolate total RNA from the samples using a standard method such as TRIzol reagent or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or agarose (B213101) gel electrophoresis.

2. DNase Treatment:

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a choice of primers (oligo(dT), random hexamers, or a mix).

4. qRT-PCR Reaction Setup:

-

Prepare the qRT-PCR reaction mixture in a 96-well optical plate. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Human this compound (IVL) Primer Sequences:

-

Include no-template controls (NTC) for each primer set.

-

Include a reference gene (e.g., GAPDH, ACTB) for normalization.

5. qRT-PCR Cycling Conditions:

-

A typical cycling program is as follows:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

6. Data Analysis:

-

Determine the cycle threshold (Ct) values for this compound and the reference gene.

-

Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Isolation of Cornified Envelopes

This protocol describes the isolation of cornified envelopes from cultured keratinocytes.

1. Cell Lysis:

-

Harvest cultured keratinocytes and wash with PBS.

-

Resuspend the cell pellet in an extraction buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.5, 20 mM DTT, 5 mM EDTA).[1]

2. Heat Treatment:

-

Boil the cell suspension for 10 minutes with vigorous stirring to solubilize most cellular components.[1]

3. Sonication:

-

Sonicate the suspension to further disrupt the cells and shear DNA.

4. Centrifugation and Washing:

-

Centrifuge the suspension to pellet the insoluble cornified envelopes.

-

Sequentially wash the pellet with solutions of decreasing SDS concentration and finally with buffer alone to remove residual detergent.

5. Further Purification (Optional):

-

For highly purified envelopes, sequential extraction with urea (B33335) can be performed.[11]

Conclusion

The discovery and subsequent research on this compound have been pivotal in advancing our understanding of epidermal differentiation and the formation of the skin's protective barrier. From its initial identification in the groundbreaking keratinocyte culture systems of Howard Green to the detailed molecular dissection of its gene regulation, this compound remains a critical marker and a subject of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for scientists and drug development professionals aiming to further explore the role of this compound in skin health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Regenerating human epithelia with cultured stem cells: feeder cells, organoids and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener Grass: The Modern History of Epithelial Stem Cell Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Epidermal Keratinocytes in Culture: A Story of Multiple Recipes for a Single Cell Type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. uniprot.org [uniprot.org]

- 8. GENE NAME [actrec.gov.in]

- 9. genecards.org [genecards.org]

- 10. prospecbio.com [prospecbio.com]

- 11. Requirement of an AP-1 site in the calcium response region of the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

Involucrin Expression in Epithelial Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Involucrin (IVL) is a key protein precursor of the cornified cell envelope, a highly insoluble structure formed beneath the plasma membrane of terminally differentiated keratinocytes in stratified squamous epithelia.[1][2] Synthesized in the stratum spinosum and cross-linked to membrane proteins by transglutaminases in the stratum granulosum, this compound is a critical marker for the terminal differentiation of keratinocytes.[1] Its expression is tightly regulated and largely restricted to the suprabasal layers of the epidermis and other stratified squamous epithelia.[3][4] Alterations in its expression pattern are associated with various skin diseases and cancers, making it a valuable biomarker in dermatological research and a potential target in drug development.[2][5][6][7] This guide provides an in-depth overview of this compound expression, its regulatory pathways, and detailed protocols for its detection and analysis.

This compound Expression in Different Epithelial Tissues

This compound is selectively expressed in various stratified squamous epithelia. In normal tissues, its appearance signifies the progression of keratinocyte differentiation.[1][2] However, in hyperproliferative and neoplastic conditions, its expression pattern is often altered.[7][8]

Expression in Normal and Pathological Tissues

This compound is consistently found in the upper, more differentiated layers of healthy stratified epithelia. Its expression is a hallmark of squamous differentiation.

-

Normal Skin: this compound expression begins in the upper spinous layers and continues into the granular layer of the epidermis.[9] It is absent in the basal layer, where progenitor keratinocytes reside.[10]

-

Other Squamous Epithelia: Expression is also prominent in the differentiating cells of the oral cavity, gingiva, esophagus, vagina, and cervix.[1][10] It is also found in urothelium and thymic Hassall's corpuscles.[4]

-

Atopic Dermatitis (AD): The expression of this compound is significantly decreased in both acute and non-lesional skin of individuals with atopic dermatitis, contributing to the defective skin barrier characteristic of the disease.[6] This downregulation is mediated in part by Th2 cytokines like IL-4 and IL-13.[6]

-

Scleroderma: In the skin of patients with scleroderma, this compound forms thicker bands in the granular and upper spinosum layers, suggesting a delay in the final stages of terminal differentiation.[5][11]

-

Squamous Cell Carcinoma (SCC): SCCs generally stain strongly for this compound, particularly in more differentiated, keratinized cells.[2] In Bowen's disease (SCC in situ), staining is increased and can be found at all levels of the epithelium, indicating abnormal and premature keratinization.[2]

-

Basal Cell Carcinoma (BCC): In contrast to SCC, basal cell carcinomas are typically negative for this compound, reinforcing its role as a marker of squamous, not basaloid, differentiation.[2]

Quantitative Data on this compound Expression

While much of the data on this compound expression is qualitative (based on staining intensity), some studies provide semi-quantitative analysis. This data is crucial for comparing expression levels between healthy and diseased tissues.

Table 1: Summary of this compound Expression in Various Epithelial Tissues

| Tissue/Condition | Expression Level/Pattern | Key Observations |

| Normal Tissues | ||

| Epidermis (Skin) | Present in upper spinous and granular layers.[9] | Marker for terminal differentiation.[1] |